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molecular formula C7H7FOS B178303 3-Fluoro-4-(methylthio)phenol CAS No. 13333-79-4

3-Fluoro-4-(methylthio)phenol

Cat. No. B178303
M. Wt: 158.2 g/mol
InChI Key: IPRZAHZGIBFUIV-UHFFFAOYSA-N
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Patent
US08188098B2

Procedure details

A solution of oxone (19.6 g, 32 mmol) in water (50 mL) was added to a rapidly stirred solution of 3-fluoro-4-methylsulfanyl-phenol (2.47 g, 15.6 mmol) in tetrahydrofuran (100 mL). The mixture was stirred for 1 h at room temperature and then it was poured into aqueous sodium bicarbonate solution. The mixture was extracted three times with ethyl acetate, and the combined extracts were washed with brine, dried (magnesium sulfate), filtered, evaporated, and eluted through a short silica plug with 50% ethyl acetate/hexanes to give 3-fluoro-4-methanesulfonyl-phenol (2.31 g, 78%) as a light brown oil that solidified on standing.
Name
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[O:2][S:3]([O-:5])=O.[K+].[F:7][C:8]1[CH:9]=[C:10]([OH:16])[CH:11]=[CH:12][C:13]=1SC.[C:17](=O)(O)[O-].[Na+]>O.O1CCCC1>[F:7][C:8]1[CH:9]=[C:10]([OH:16])[CH:11]=[CH:12][C:13]=1[S:3]([CH3:17])(=[O:5])=[O:2] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
2.47 g
Type
reactant
Smiles
FC=1C=C(C=CC1SC)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with ethyl acetate
WASH
Type
WASH
Details
the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
eluted through a short silica plug with 50% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=CC1S(=O)(=O)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.31 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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